3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea 3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea
Brand Name: Vulcanchem
CAS No.: 1049189-55-0
VCID: VC11930656
InChI: InChI=1S/C21H19F3N4O3/c1-31-17-7-5-14(6-8-17)18-9-10-19(29)28(27-18)12-11-25-20(30)26-16-4-2-3-15(13-16)21(22,23)24/h2-10,13H,11-12H2,1H3,(H2,25,26,30)
SMILES: COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C21H19F3N4O3
Molecular Weight: 432.4 g/mol

3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea

CAS No.: 1049189-55-0

Cat. No.: VC11930656

Molecular Formula: C21H19F3N4O3

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea - 1049189-55-0

Specification

CAS No. 1049189-55-0
Molecular Formula C21H19F3N4O3
Molecular Weight 432.4 g/mol
IUPAC Name 1-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C21H19F3N4O3/c1-31-17-7-5-14(6-8-17)18-9-10-19(29)28(27-18)12-11-25-20(30)26-16-4-2-3-15(13-16)21(22,23)24/h2-10,13H,11-12H2,1H3,(H2,25,26,30)
Standard InChI Key RMEGPJHCPVRSHX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Molecular Formula

  • The compound consists of a urea backbone substituted with two distinct functional groups:

    • A pyridazinone moiety (3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazinyl).

    • A trifluoromethyl-substituted phenyl group.

Key Features

  • Functional Groups: Methoxy (-OCH₃), trifluoromethyl (-CF₃), and urea (-NHCONH-) groups.

  • Molecular Weight: Not explicitly provided but can be estimated based on its molecular formula.

  • Structural Highlights:

    • The pyridazinone ring contributes to aromaticity and potential hydrogen bonding.

    • The trifluoromethyl group enhances lipophilicity and metabolic stability.

Synthesis

Although specific synthesis protocols for this exact compound were not found in the search results, similar urea derivatives are typically synthesized via the following steps:

  • Formation of the Pyridazinone Moiety:

    • Pyridazinones are often synthesized through cyclization reactions involving hydrazines and diketones or carboxylic acid derivatives.

  • Urea Derivative Formation:

    • Urea derivatives are commonly prepared by reacting isocyanates with amines or by using phosgene derivatives in controlled conditions.

  • Substitution Reactions:

    • Functional groups like methoxy and trifluoromethyl are introduced via electrophilic aromatic substitution or coupling reactions.

Medicinal Chemistry Applications

Compounds containing pyridazinone and urea scaffolds have demonstrated diverse biological activities, including:

  • Anticancer Properties:

    • Urea-based compounds have been widely studied for their antiproliferative effects against cancer cell lines by targeting kinases or other cellular pathways .

  • Enzyme Inhibition:

    • Pyridazinone derivatives are known inhibitors of enzymes such as urease, which is implicated in various pathological conditions .

  • Anti-inflammatory and Cardiovascular Effects:

    • Pyridazinone structures have been explored for vasodilatory and anti-inflammatory properties due to their interaction with nitric oxide pathways.

  • Antimicrobial Activity:

    • The methoxyphenyl group may enhance antimicrobial activity by interacting with bacterial enzymes or membranes.

Comparative Analysis

Feature3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]ureaSimilar Compounds (General Ureas)
Molecular ComplexityHighModerate
Biological ActivityLikely anticancer, enzyme inhibitionBroad-spectrum
Functional Group ContributionMethoxy enhances solubility; trifluoromethyl increases metabolic stabilityVaries depending on substituents
Synthetic ChallengesMulti-step synthesis requiredSimpler for less substituted ureas

Future Directions

  • Molecular Docking Studies:

    • Computational approaches can predict potential protein targets for the compound.

  • In Vitro Screening:

    • Testing against cancer cell lines or pathogens to identify specific bioactivities.

  • Structure-Activity Relationship (SAR):

    • Modifications to the methoxy or trifluoromethyl groups could optimize pharmacological properties.

  • Toxicity Profiling:

    • Evaluating cytotoxicity to ensure safety for therapeutic applications.

This compound represents a promising scaffold for drug discovery due to its unique structural features and potential biological activities. Further experimental studies are required to validate its applications in medicinal chemistry.

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